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molecular formula C12H7ClN2O2 B8306627 2-(5-Chloropyridin-2-yl)furo[3,2-c]pyridin-4(5H)-one

2-(5-Chloropyridin-2-yl)furo[3,2-c]pyridin-4(5H)-one

Cat. No. B8306627
M. Wt: 246.65 g/mol
InChI Key: DZHJESBHOZSMDC-UHFFFAOYSA-N
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Patent
US09440987B2

Procedure details

A mixture of 2-bromofuro[3,2-c]pyridin-4(5H)-one (200 mg), lithium 1-(5-chloropyridin-2-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide (462 mg), palladium(II) acetate (21.0 mg), copper(I) iodide (178 mg), triphenylphosphine (49.0 mg) and DMA (1.0 mL) was heated at 250° C. for 30 min under microwave irradiation. The reaction mixture was purified by silica gel column chromatography (NH, methanol/ethyl acetate), and the obtained solid was washed with diisopropyl ether to give the title compound (69.0 mg) as a white solid.
Quantity
200 mg
Type
reactant
Reaction Step One
Name
lithium 1-(5-chloropyridin-2-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide
Quantity
462 mg
Type
reactant
Reaction Step One
Quantity
49 mg
Type
reactant
Reaction Step One
Quantity
21 mg
Type
catalyst
Reaction Step One
Name
copper(I) iodide
Quantity
178 mg
Type
catalyst
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[O:10][C:9]2[CH:8]=[CH:7][NH:6][C:5](=[O:11])[C:4]=2[CH:3]=1.[Cl:12][C:13]1[CH:14]=[CH:15][C:16]([B-]23OCC(C)(CO2)CO3)=[N:17][CH:18]=1.[Li+].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.[Cu]I.CC(N(C)C)=O>[Cl:12][C:13]1[CH:14]=[CH:15][C:16]([C:2]2[O:10][C:9]3[CH:8]=[CH:7][NH:6][C:5](=[O:11])[C:4]=3[CH:3]=2)=[N:17][CH:18]=1 |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
BrC1=CC=2C(NC=CC2O1)=O
Name
lithium 1-(5-chloropyridin-2-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide
Quantity
462 mg
Type
reactant
Smiles
ClC=1C=CC(=NC1)[B-]12OCC(CO1)(CO2)C.[Li+]
Name
Quantity
49 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
21 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
copper(I) iodide
Quantity
178 mg
Type
catalyst
Smiles
[Cu]I
Name
Quantity
1 mL
Type
solvent
Smiles
CC(=O)N(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
250 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was purified by silica gel column chromatography (NH, methanol/ethyl acetate)
WASH
Type
WASH
Details
the obtained solid was washed with diisopropyl ether

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC(=NC1)C1=CC=2C(NC=CC2O1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 69 mg
YIELD: CALCULATEDPERCENTYIELD 29.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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